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Compound of Interest

Compound Name: Rhodium--vanadium (1/3)

Cat. No.: B15484609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the

Rhodium-Vanadium (RhV3) intermetallic compound. By synthesizing theoretical and

computational studies, this document offers valuable insights for researchers in materials

science and condensed matter physics.

Structural and Electronic Properties
The RhV3 intermetallic compound crystallizes in the cubic L12 (Cu3Au) structure[1][2].

Theoretical calculations have been instrumental in elucidating its fundamental electronic

characteristics. A key study by Sundareswari and Rajagopalan utilized the Tight-Binding Linear

Muffin-Tin Orbital (TB-LMTO) method to investigate the electronic structure and physical

properties of RhV3[1][2].

Quantitative Data Summary
The following table summarizes the key quantitative electronic and structural parameters for

RhV3 as determined from theoretical calculations.
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Property Value Unit

Crystal Structure Cubic (L12, Cu3Au type) -

Lattice Parameter (a) 3.83 Å

Density of States at Fermi

Level, N(EF)
48.33 states/Rydberg/formula unit

Electronic Specific Heat

Coefficient (γ)
8.36 mJ/mol·K²

Superconductivity
Currently, there is no experimental or theoretical evidence to suggest that the RhV3

intermetallic compound is a superconductor. Searches of scientific literature have not yielded

any reported superconducting transition temperature (Tc) for this material.

Theoretical Methodology
The primary theoretical approach for determining the electronic properties of RhV3 has been

Density Functional Theory (DFT). The Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO)

method, a computationally efficient implementation of DFT, has been successfully applied to

this system[2].

Computational Workflow
The following diagram illustrates the typical workflow for the theoretical calculation of the

electronic properties of RhV3.
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Computational workflow for determining the electronic properties of RhV3.

Band Structure and Density of States
The electronic band structure of RhV3 reveals the allowed energy levels for electrons as a

function of their momentum through the crystal lattice. The density of states (DOS) provides the

number of available electronic states at each energy level.

A notable feature in the electronic structure of RhV3 is the presence of a double-peak structure

in the density of states near the Fermi level[2]. This feature is significant as the electronic
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properties of a material are primarily determined by the character of the electronic states at and

near the Fermi energy. The high density of states at the Fermi level is a key factor contributing

to the calculated electronic specific heat coefficient[2].

Logical Relationship of Electronic Properties
The electronic properties of a metallic system like RhV3 are intrinsically linked. The following

diagram illustrates the logical flow from the fundamental crystal structure to the macroscopic

electronic properties.
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Logical relationship of electronic properties in RhV3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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